2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes dichloro, nitrophenoxy, and acetohydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dichloro-6-nitrophenol with an appropriate hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, modulating their activity. For example, the nitrophenoxy group may interact with cellular proteins, leading to changes in cellular signaling pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-6-nitrophenol: Shares similar functional groups but lacks the acetohydrazide moiety.
2,4-dichloro-1-(4-nitrophenoxy)benzene: Similar structure but different substitution pattern.
(2,4-dichloro-5-nitrophenoxy)acetic acid: Contains similar dichloro and nitrophenoxy groups but has an acetic acid moiety instead of acetohydrazide.
Uniqueness
2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of dichloro, nitrophenoxy, and acetohydrazide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C15H10Cl2N4O6 |
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Molecular Weight |
413.2 g/mol |
IUPAC Name |
2-(2,4-dichloro-6-nitrophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H10Cl2N4O6/c16-10-5-11(17)15(13(6-10)21(25)26)27-8-14(22)19-18-7-9-3-1-2-4-12(9)20(23)24/h1-7H,8H2,(H,19,22)/b18-7+ |
InChI Key |
XRMMQWVIBCCGJO-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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